molecular formula C14H12BrN3OS B2764575 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 97031-73-7

2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2764575
CAS No.: 97031-73-7
M. Wt: 350.23
InChI Key: KTAQJDURZVWWGS-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Bromobenzoyl)-N-phenylhydrazinecarbothioamide ( 97031-73-7) is a high-purity chemical compound with a molecular formula of C 14 H 12 BrN 3 OS and a molecular weight of 350.23 g/mol [ citation:1 ]. This reagent belongs to the hydrazinecarbothioamide class, which is recognized for its significant role in synthetic organic chemistry and medicinal research. Research Applications and Value This compound serves as a valuable versatile synthetic intermediate , particularly in the construction of nitrogen and sulfur-containing heterocycles. Hydrazinecarbothioamide derivatives are well-established as key precursors in the synthesis of various pharmacologically important heterocyclic scaffolds, such as 1,2,4-triazole-3-thiones [ citation:5 ]. These core structures are of high interest in drug discovery due to their diverse biological activities. Compounds within this class have been reported to exhibit potent antioxidant activity by effectively neutralizing free radicals in experimental models, such as the DPPH assay [ citation:5 ]. The presence of both the 4-bromobenzoyl and phenylhydrazinecarbothioamide moieties in a single molecule makes it a promising building block for developing novel bioactive molecules and for further chemical transformations, including cyclization and alkylation reactions. Usage and Handling This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAQJDURZVWWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-bromobenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzoyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of hydrazinecarbothioamides, including 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide, exhibit promising anticancer properties. These compounds have been shown to interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth by disrupting cell division processes through interactions with tubulin.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens. Studies have documented its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in developing new antimicrobial agents .
  • Mechanism of Action : The primary mechanism involves the disruption of microtubule dynamics during mitosis, which is crucial for proper cell division. This disruption leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
  • Cellular Iron Chelation : Some studies suggest that thiosemicarbazones, related compounds, can mediate cytotoxic activity through iron chelation, which may also apply to this compound .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell viability through tubulin interaction.
Antimicrobial EffectsShowed promising activity against bacterial strains with varying MIC values.
Medicinal ChemistryExplored as a scaffold for developing new pharmaceuticals with enhanced biological activities.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with N-phenylhydrazine under basic conditions. This synthetic route is crucial for producing high yields while maintaining purity. The compound can participate in various chemical reactions, including:

  • Oxidation : Involves adding oxygen or removing hydrogen.
  • Reduction : Involves adding hydrogen or removing oxygen.
  • Substitution Reactions : Functional groups can be replaced under specific conditions.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Coumarin-Based Hydrazinecarbothioamides

Compounds such as 2-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}-N-phenylhydrazinecarbothioamide () feature a coumarin backbone linked to the hydrazinecarbothioamide group.

  • Structural Differences : The coumarin moiety introduces a fused benzene-pyrone system, enabling π-π stacking and fluorescence properties absent in the bromobenzoyl derivative.
  • Spectral Data : C=S stretching at 1243–1258 cm⁻¹ (IR), similar to the target compound .

Table 1 : Comparison with Coumarin Derivatives

Property 2-(4-Bromobenzoyl)-N-phenylhydrazinecarbothioamide Coumarin-Based Analogues
Backbone Bromobenzoyl Coumarin-acetyl
Key Functional Groups C=S, Br, benzoyl C=S, coumarin, acetyl
Biological Activity Not reported in evidence Antimicrobial
C=S Stretching (IR) ~1250 cm⁻¹ 1243–1258 cm⁻¹

Sulfonyl and Triazole Derivatives

Compounds like 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide () incorporate sulfonyl and difluorophenyl groups.

  • Structural Differences : The sulfonyl group enhances electron-withdrawing effects, while the difluorophenyl substituent increases hydrophobicity.
  • Spectral Data : C=S stretching at 1243–1258 cm⁻¹ (IR), consistent across hydrazinecarbothioamides .

Table 2 : Comparison with Sulfonyl Derivatives

Property Target Compound Sulfonyl Derivatives
Substituents 4-Bromobenzoyl 4-Bromophenylsulfonyl, difluorophenyl
Cyclization Potential None observed Forms triazole-thiones
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing

Corrosion Inhibitors

Hydrazinecarbothioamides like AP4PT (2-(2-aminophenyl)-N-phenylhydrazinecarbothioamide) and HP4PT (2-(2-hydroxyphenyl)-N-phenylhydrazinecarbothioamide) () are studied for corrosion inhibition.

  • Activity Trends : Inhibition efficiency follows AP4PT > HP4PT > D4PT , attributed to electron-donating groups (e.g., -NH₂, -OH) enhancing adsorption on metal surfaces .
  • Target Compound : The bromine’s electron-withdrawing nature may reduce corrosion inhibition compared to AP4PT.

Table 3 : Corrosion Inhibition Comparison

Compound Substituent Inhibition Efficiency
AP4PT 2-Aminophenyl Highest
HP4PT 2-Hydroxyphenyl Moderate
Target Compound 4-Bromobenzoyl Not reported

Thiazole and Thiadiazole Derivatives

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () incorporate heterocyclic thiazole rings.

  • Structural Differences : The thiazole ring contributes to planar geometry, enhancing intercalation with biological targets.

Acridine-Thiosemicarbazone Derivatives

(Z)-2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives () exhibit DNA-binding and antiproliferative properties.

  • Key Findings: Chlorophenyl substituents (e.g., 3f) enhance DNA binding (K = 1.0 × 10⁶ M⁻¹). No direct correlation between DNA binding and antiproliferative activity .
  • Target Compound : The bromobenzoyl group may mimic chloro substituents in DNA interactions but requires experimental validation.

Computational Insights

DFT studies on N-phenylhydrazinecarbothioamide (PHC) () highlight:

  • Electronic Properties : Lower HOMO-LUMO gaps correlate with higher reactivity.
  • Target Compound : The bromobenzoyl group may increase molecular size and electron-withdrawing effects, altering charge distribution compared to PHC .

Biological Activity

2-(4-Bromobenzoyl)-N-phenylhydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, backed by diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with phenylhydrazine in the presence of a suitable solvent and base. The reaction can be summarized as follows:

  • Reactants : 4-bromobenzoyl chloride, phenylhydrazine.
  • Conditions : Anhydrous conditions, often using solvents like dichloromethane or ethanol.
  • Product Formation : The product is obtained after purification via recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including HeLa and HCT-116 cells, demonstrating moderate to high cytotoxicity. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
HeLa25
HCT-11630
MCF-728

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which is a known pathway for triggering apoptosis.
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

  • Anticancer Study on HCT-116 Cells : A study conducted by Abdelrehim et al. demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity against colon carcinoma cells, with an IC50 value of approximately 30 µM .
  • Antimicrobial Efficacy : Research published in the Journal of Antibiotics showed that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. Methodological Answer :

  • Stepwise Synthesis : The compound is synthesized via condensation reactions between 4-bromobenzoyl chloride and phenylhydrazinecarbothioamide precursors. Reaction conditions (e.g., solvent, temperature) must optimize yields. For example, anhydrous ethanol at 70–80°C under reflux is typical for similar hydrazinecarbothioamide derivatives .

  • Purification : Column chromatography or recrystallization (using methanol/ethanol) is critical to isolate the product. Purity is confirmed via melting point analysis (e.g., analogs show mp ranges of 146–158°C) .

  • Key Data :

    ParameterValue/TechniqueReference
    Yield Optimization~60–75% in refluxing ethanol
    SolventAnhydrous ethanol, DMF

How is the compound characterized structurally?

Q. Methodological Answer :

  • Spectroscopic Analysis :
    • FT-IR : Key peaks include C=O (amide) at ~1680–1690 cm⁻¹, C=S (thioamide) at ~1170–1180 cm⁻¹, and aromatic C=C at ~1450–1550 cm⁻¹ .
    • NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and NH signals (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond lengths (C=O: ~1.22 Å; C=S: ~1.68 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

How do electronic effects of the 4-bromo substituent influence reactivity in coordination chemistry?

Q. Methodological Answer :

  • Ligand Design : The bromine atom enhances electron-withdrawing effects, stabilizing metal complexes. For example, Cu(II) complexes of similar ligands show enhanced stability (log β values > 10) .
  • Experimental Validation :
    • UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands (e.g., ~400–500 nm for Cu(II) complexes).
    • Cyclic voltammetry reveals redox potentials shifted by ~50–100 mV compared to non-brominated analogs .

What strategies resolve contradictions in biological activity data for this compound?

Q. Methodological Answer :

  • Bioactivity Profiling :
    • Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. Conflicting IC₅₀ values may arise from assay conditions (e.g., pH, solvent) .
    • Docking Studies : Use AutoDock Vina to model interactions. For example, the 4-bromo group may sterically hinder binding in certain protein pockets, explaining variability .
  • Data Reconciliation : Cross-validate with analogs (e.g., 4-chloro derivatives) to isolate substituent-specific effects .

How can computational methods predict reaction pathways for thiocarbonyl group transformations?

Q. Methodological Answer :

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-311++G**) model transition states for reactions like oxidation (C=S → C=O/S=O). Activation energies (ΔG‡) are compared to experimental yields .
  • Mechanistic Insights :
    • Nucleophilic attack at the thiocarbonyl sulfur is favored in polar aprotic solvents (e.g., DMSO).
    • Substituent effects (e.g., bromine) lower electron density at sulfur, accelerating oxidation .

Data Contradiction Analysis

Why do melting points vary across studies for structurally similar analogs?

Q. Methodological Answer :

  • Crystallinity Factors : Recrystallization solvents (e.g., methanol vs. acetone) affect crystal packing. For example, methanol yields denser crystals with higher mp (Δmp ~5–10°C) .
  • Impurity Effects : Trace solvents or byproducts (e.g., unreacted aniline) depress mp. Purity is confirmed via HPLC (≥95% area) .

Structural-Activity Relationship (SAR) Studies

How does the thioamide moiety influence pharmacological activity compared to amide analogs?

Q. Methodological Answer :

  • Thioamide vs. Amide :
    • Bioavailability : Thioamides exhibit higher lipophilicity (logP increased by ~0.5–1.0), enhancing membrane permeability .
    • Enzyme Binding : The C=S group forms stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2), improving inhibition .
  • Experimental Comparison : Synthesize both thioamide and amide derivatives, then compare IC₅₀ values in cell-based assays .

Advanced Characterization Techniques

What crystallographic challenges arise in resolving the compound’s hydrazinecarbothioamide backbone?

Q. Methodological Answer :

  • Disorder Management : The flexible hydrazinecarbothioamide chain often requires refinement with constrained occupancy. SHELXL-97 is used for anisotropic displacement parameters .
  • Data Collection : High-resolution synchrotron data (λ = 0.71073 Å) reduces errors in bond-length precision (σ < 0.005 Å) .

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